Galgravin

Catalog No.
S607074
CAS No.
528-63-2
M.F
C22H28O5
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galgravin

CAS Number

528-63-2

Product Name

Galgravin

IUPAC Name

(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+

InChI Key

JLJAVUZBHSLLJL-DQEHQXCCSA-N

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Synonyms

galbelgin, galgravin, galgravin, (2alpha,3alpha,4alpha,5alpha)-isomer, galgravin, (2alpha,3alpha,4alpha,5beta)-(+-)-isomer, galgravin, (2alpha,3alpha,4alpha,5beta)-isomer, galgravin, (2alpha,3alpha,4beta,5alpha)-isomer, galgravin, (2alpha,3alpha,4beta,5beta)-(+)-isomer, galgravin, (2alpha,3beta,4alpha,5beta)-isomer, galgravin, (2R-(2alpha,3alpha,4beta,5alpha))-isomer, galgravin, (2S-(2alpha,3beta,4alpha,5beta))-isomer, veraguensin

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Galgravin is a tetrahydrofuran lignan, a type of naturally occurring organic compound found in various medicinal plants, including Piper wallichii, Tridax procumbens, Acorus tatarinowii Schott, and Schisandra propinqua []. Its potential in scientific research stems from its observed bioactivities, prompting further investigation into its therapeutic applications.

Anti-inflammatory and Analgesic Properties

Studies have shown that galgravin exhibits anti-inflammatory and analgesic (pain-relieving) effects. Research suggests it does this by inhibiting platelet activating factor (PAF), a signaling molecule involved in inflammation and pain pathways [, ]. This finding holds promise for exploring galgravin as a potential treatment for inflammatory conditions and pain management.

Other Potential Applications

Preliminary research also suggests that galgravin may possess other potential therapeutic applications. Some studies indicate its possible role in:

  • Hepatoprotection: Galgravin may offer protective effects against liver damage [].
  • Antitumor activity: In vitro studies suggest galgravin may have antitumor properties against certain cancer cell lines [].
  • Antioxidant activity: Galgravin may exhibit antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].

Galgravin is a chemical compound classified as an aryltetrahydrofuran, characterized by its unique structure featuring two 3,4-dimethoxyphenyl substituents at positions 2 and 5, along with two methyl groups. Its molecular formula is C22H28O5, and it has been identified as a bioactive component derived from the plant Piper kadsura . Galgravin exhibits a range of pharmacological activities, particularly in the context of inflammation and bone health.

Typical of aryltetrahydrofurans. Its structure allows for electrophilic aromatic substitution reactions, particularly on the methoxy groups. Additionally, it can undergo oxidation and reduction reactions due to the presence of hydroxyl and methoxy functional groups. The compound's reactivity is pivotal in its biological activity, as it interacts with various cellular pathways.

Research has demonstrated that galgravin possesses significant anti-inflammatory properties. In vitro studies show that it inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in lipopolysaccharide-stimulated macrophages . Furthermore, galgravin has been shown to suppress the activation of nuclear factor kappa B, a key regulator in inflammatory responses . It also exhibits potential benefits in bone health by inhibiting bone resorption and promoting mineralization .

  • Phenolic Coupling Reactions: Utilizing appropriate phenolic precursors to construct the aryltetrahydrofuran skeleton.
  • Functional Group Modifications: Introducing methoxy groups through methylation processes.
  • Isolation Techniques: Employing chromatography techniques for purification after extraction from plant sources.

These methods ensure high yields and purity of galgravin for research and therapeutic applications.

Galgravin has several notable applications:

  • Anti-Inflammatory Agent: Used in research for its potential to treat inflammatory diseases.
  • Bone Health: Investigated for its role in enhancing bone mineralization and aiding in fracture healing .
  • Pharmaceutical Development: As a lead compound in drug formulation targeting inflammation-related conditions.

Studies have explored the interactions of galgravin with various biological systems:

  • Cellular Interactions: Galgravin has been shown to modulate signaling pathways involved in inflammation, particularly through its effects on macrophages.
  • Pharmacokinetics: Research indicates that galgravin exhibits favorable pharmacokinetic properties, including stability and bioavailability when administered orally or intravenously .

These interaction studies highlight the compound's potential therapeutic roles and inform further research into its mechanisms of action.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

372.19367399 g/mol

Monoisotopic Mass

372.19367399 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-08-15

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